molecular formula C8H13NO3 B13511634 rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid

Katalognummer: B13511634
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: CLMPYMUQKMPYGD-HTRCEHHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a fused bicyclic system containing both furan and pyridine rings

Vorbereitungsmethoden

The synthesis of rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which is known for its efficiency and high yield. This method typically involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with a variety of piperazine derivatives under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to interact with enzyme active sites, where it can be protonated to provide resonance stabilization of carbanionic intermediates . This interaction is crucial for its biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound, particularly the fused bicyclic system, distinguishes it from other compounds and contributes to its unique properties and applications.

Eigenschaften

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

(4aS,7aS)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-9-6(8)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m1/s1

InChI-Schlüssel

CLMPYMUQKMPYGD-HTRCEHHLSA-N

Isomerische SMILES

C1C[C@]2(COC[C@H]2NC1)C(=O)O

Kanonische SMILES

C1CC2(COCC2NC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.